3-Mesityl-2-oxopropanoic acid
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Overview
Description
3-Mesityl-2-oxopropanoic acid: is an organic compound with the molecular formula C12H14O3 . It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-2-oxopropanoic acid typically involves the reaction of mesitylene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where mesitylene is reacted with acetic anhydride under optimized conditions. The process is designed to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols and alkanes.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
3-Mesityl-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Mesityl-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-oxopropanoic acid
- 3-Indolyl-2-oxopropanoic acid
- 3-(4-Methylphenyl)-2-oxopropanoic acid
Uniqueness
3-Mesityl-2-oxopropanoic acid is unique due to its mesityl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-oxo-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
XGSCIQKLASWHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C(=O)O)C |
Origin of Product |
United States |
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